molecular formula C16H16O B14472938 9-Ethyl-1-methyl-9H-fluoren-9-OL CAS No. 69983-19-3

9-Ethyl-1-methyl-9H-fluoren-9-OL

Cat. No.: B14472938
CAS No.: 69983-19-3
M. Wt: 224.30 g/mol
InChI Key: SPBZKZCZIQOFCT-UHFFFAOYSA-N
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Description

9-Ethyl-1-methyl-9H-fluoren-9-OL is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an ethyl group and a methyl group attached to the fluorene core, along with a hydroxyl group at the 9th position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-1-methyl-9H-fluoren-9-OL typically involves the reaction of 9-fluorenone with ethyl and methyl substituents under specific conditions. One common method includes the reduction of 9-fluorenone using sodium borohydride in the presence of ethanol. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-1-methyl-9H-fluoren-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-ethyl-1-methyl-9H-fluoren-9-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted fluorenes with different functional groups.

Scientific Research Applications

9-Ethyl-1-methyl-9H-fluoren-9-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-1-methyl-9H-fluoren-9-OL is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. Its lipophilicity suggests that it may penetrate cell membranes and exert its effects intracellularly . Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-1-methyl-9H-fluoren-9-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound for various applications.

Properties

CAS No.

69983-19-3

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

9-ethyl-1-methylfluoren-9-ol

InChI

InChI=1S/C16H16O/c1-3-16(17)14-10-5-4-8-12(14)13-9-6-7-11(2)15(13)16/h4-10,17H,3H2,1-2H3

InChI Key

SPBZKZCZIQOFCT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C3=CC=CC(=C31)C)O

Origin of Product

United States

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